molecular formula C20H25N7O4 B11668495 methyl 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate

Cat. No.: B11668495
M. Wt: 427.5 g/mol
InChI Key: HNZPBOSMQIQMML-KGENOOAVSA-N
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Description

METHYL 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE is a complex organic compound with a molecular formula of C24H32N2O2 This compound is characterized by the presence of a triazine ring substituted with morpholine groups and a hydrazone linkage to a benzoate ester

Preparation Methods

The synthesis of METHYL 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE typically involves multiple steps. The initial step often includes the formation of the triazine ring, followed by the introduction of morpholine groups. The hydrazone linkage is then formed by reacting the triazine derivative with a hydrazine compound. Finally, the benzoate ester is introduced through esterification reactions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

METHYL 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE can undergo various chemical reactions, including:

Scientific Research Applications

METHYL 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The triazine ring and morpholine groups play a crucial role in binding to these targets, modulating their activity. The hydrazone linkage allows for reversible interactions, making it a versatile compound in various biochemical pathways .

Comparison with Similar Compounds

Similar compounds include other triazine derivatives and hydrazone-linked molecules. Compared to these, METHYL 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE is unique due to the presence of both morpholine groups and a benzoate ester, which confer distinct chemical and biological properties. Other similar compounds include:

Properties

Molecular Formula

C20H25N7O4

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C20H25N7O4/c1-29-17(28)16-4-2-15(3-5-16)14-21-25-18-22-19(26-6-10-30-11-7-26)24-20(23-18)27-8-12-31-13-9-27/h2-5,14H,6-13H2,1H3,(H,22,23,24,25)/b21-14+

InChI Key

HNZPBOSMQIQMML-KGENOOAVSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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